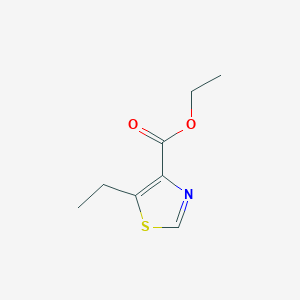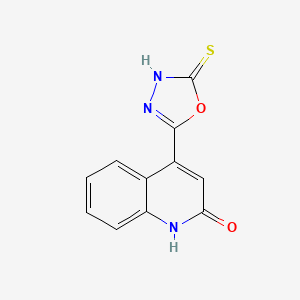![molecular formula C25H24O4 B14431405 2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 82408-97-7](/img/structure/B14431405.png)
2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound that features a biphenyl group, a phenoxy group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The biphenyl group is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated biphenyl is then reacted with a phenol derivative to form the phenoxy group.
Esterification: The final step involves the esterification of the phenoxy compound with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficiency and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets. The biphenyl and phenoxy groups can interact with enzymes or receptors, modulating their activity. The acetate ester may also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenoxybiphenyl: Shares the biphenyl and phenoxy groups but lacks the acetate ester.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the acetate ester.
Phenyl acetate: Contains the acetate ester but lacks the biphenyl and phenoxy groups.
Uniqueness
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its combination of biphenyl, phenoxy, and acetate ester groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
82408-97-7 |
|---|---|
Formule moléculaire |
C25H24O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[4-[3-oxo-3-(4-phenylphenyl)propyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C25H24O4/c1-19(26)28-17-18-29-24-14-7-20(8-15-24)9-16-25(27)23-12-10-22(11-13-23)21-5-3-2-4-6-21/h2-8,10-15H,9,16-18H2,1H3 |
Clé InChI |
FAVNNAAUXJJEQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


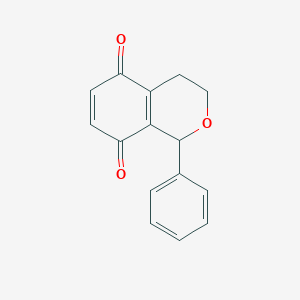
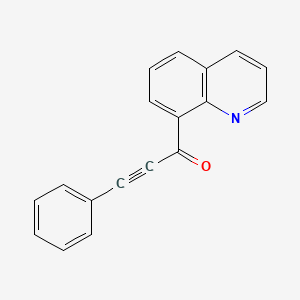
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)

![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
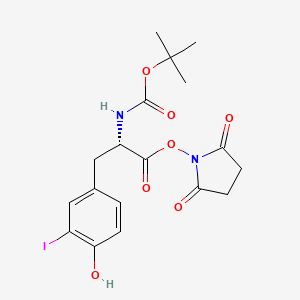
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
